N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide
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Overview
Description
N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide typically involves the reaction of 4-oxoquinazoline derivatives with phenoxyacetic acid derivatives. One common method includes the condensation of 4-oxoquinazoline with phenoxyacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide has several scientific research applications:
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular pathways and targets can vary depending on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
3H-Quinazolin-4-one Derivatives: These derivatives have been studied for their antibacterial, antifungal, and anticancer properties.
Uniqueness
N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenoxyacetamide group can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
CAS No. |
89632-75-7 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
N-(4-oxoquinazolin-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H13N3O3/c20-15(10-22-12-6-2-1-3-7-12)18-19-11-17-14-9-5-4-8-13(14)16(19)21/h1-9,11H,10H2,(H,18,20) |
InChI Key |
CZQNHLMMDDVZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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